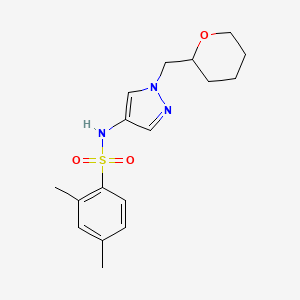
2,4-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H23N3O3S and its molecular weight is 349.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2,4-Dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a sulfonamide derivative notable for its complex structure, which combines a benzenesulfonamide moiety with a pyrazole ring and a tetrahydropyran substituent. This compound has gained attention in medicinal chemistry due to the broad range of biological activities typically associated with sulfonamides, including potential applications as antibiotics and in drug development.
Structural Characteristics
The molecular formula for this compound is C17H23N3O3S, with a molecular weight of 349.4 g/mol. The structural complexity arises from the integration of various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H23N3O3S |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 2034374-71-3 |
While specific mechanisms of action for this compound are not fully elucidated, it is hypothesized that the compound interacts with various biological targets due to its structural features. Pyrazole derivatives are known for their pharmacological properties, including:
- Anti-inflammatory effects
- Analgesic properties
- Antimicrobial activity
These activities are often linked to the modulation of enzymatic pathways and receptor interactions within biological systems.
Case Studies and Research Findings
Recent studies have highlighted the potential of pyrazole derivatives in targeting specific receptors and enzymes. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on the ALK5 receptor, which is implicated in cancer and fibrotic diseases. One study reported that related pyrazole derivatives inhibited ALK5 autophosphorylation with IC50 values as low as 25 nM, demonstrating significant antitumor efficacy in vivo without notable toxicity .
Comparative Analysis
The biological activity of this compound can be compared to other structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide | Similar pyrazole and tetrahydropyran moieties | Lacks trifluoromethoxy group |
| N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)benzenesulfonamide | Similar structure with trifluoromethyl group | Different electronic properties due to trifluoromethyl group |
| N-(1-methylpyrazolyl)-benzenesulfonamide | Simple pyrazole linked to benzenesulfonamide | Less complex; lacks tetrahydropyran |
Propriétés
IUPAC Name |
2,4-dimethyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-13-6-7-17(14(2)9-13)24(21,22)19-15-10-18-20(11-15)12-16-5-3-4-8-23-16/h6-7,9-11,16,19H,3-5,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCOSCFHNZRVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3CCCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














